Ethyl 2-(2-methylphenyl)ethanimidate
Description
Ethyl 2-(2-methylphenyl)ethanimidate is an organic compound belonging to the imidate ester class. Imidate esters are characterized by the presence of an iminoether group (C=N-O-) and are widely used in organic synthesis as intermediates for forming amidines, heterocycles, and pharmaceuticals. The structural specificity of this compound arises from its 2-methylphenyl substituent at the ethanimidate backbone, which influences its physicochemical properties and reactivity. While direct data on this compound are sparse in the provided evidence, its structural analogs and synthesis pathways offer insights into its behavior .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
ethyl 2-(2-methylphenyl)ethanimidate |
InChI |
InChI=1S/C11H15NO/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
BEVCPPCNPJCWON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 2-(2-methylphenyl)ethanimidate shares structural similarities with several imidate esters and related derivatives. Key comparisons are outlined below:
Table 1: Comparison of this compound with Structural Analogs
Key Observations:
The hydrochloride salt form of the methoxy analog improves solubility in polar solvents, a feature absent in the methyl variant . The aminothiazole substituent in the hydroxyiminoacetate derivative introduces hydrogen-bonding capacity, critical for antibiotic activity .
Synthetic Pathways: this compound likely employs nucleophilic substitution of ethyl chloroacetate with 2-methylphenylethylamine, akin to methods for aryl-substituted imidates . In contrast, the hydroxyiminoacetate analog requires α-nitrosation and cyclization with thiourea, a pathway specific to heterocyclic systems .
Physicochemical Properties: The methyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the methoxy analog (logP ~1.8), favoring membrane permeability . The hydroxyiminoacetate derivative’s high melting point (184°C) suggests strong intermolecular hydrogen bonding, absent in simpler imidates .
Pharmacological and Industrial Relevance
- Methoxy-substituted imidates are intermediates in adenosine receptor ligand synthesis (e.g., A2A/A2B agonists/antagonists) , suggesting the methyl variant could be tailored for receptor-binding studies.
- Aminothiazole derivatives are foundational to cephalosporin antibiotics (e.g., cefdinir), underscoring the role of substituents in bioactivity .
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